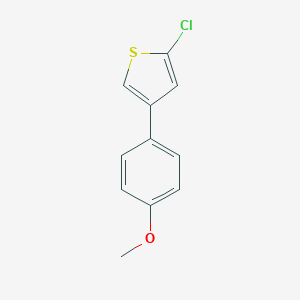

2-Chloro-4-(4-methoxyphenyl)thiophene

Description

2-Chloro-4-(4-methoxyphenyl)thiophene is a halogenated thiophene derivative featuring a chlorine substituent at the 2-position and a 4-methoxyphenyl group at the 4-position of the thiophene ring. Thiophenes are sulfur-containing heterocycles with significant applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and tunable electronic properties .

Propriétés

Numéro CAS |

54095-29-3 |

|---|---|

Formule moléculaire |

C11H9ClOS |

Poids moléculaire |

224.71g/mol |

Nom IUPAC |

2-chloro-4-(4-methoxyphenyl)thiophene |

InChI |

InChI=1S/C11H9ClOS/c1-13-10-4-2-8(3-5-10)9-6-11(12)14-7-9/h2-7H,1H3 |

Clé InChI |

KIUCLGVNQHROIZ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=CSC(=C2)Cl |

SMILES canonique |

COC1=CC=C(C=C1)C2=CSC(=C2)Cl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

- 2-Chloro-4-(naphthalen-1-yl)thiophene (3d) :

This compound, bearing a naphthyl group at the 4-position, exhibited low reactivity in Pd-catalyzed C–H annulation reactions, yielding only 20% product with 65% substrate recovery. The steric bulk of the naphthyl group and electron-withdrawing chlorine likely hindered reactivity . - Its reactivity in cross-coupling reactions remains unexplored but is hypothesized to be lower than methoxy-substituted analogs due to stronger electron withdrawal .

- 3-Methoxy-2-(4-methoxyphenyl)thiophene: Positional isomerism (methoxy at 3-position vs. chlorine at 2-position) alters electronic distribution.

Heterocyclic Core Modifications

- 5-Allyl-2-(4-methoxyphenyl)benzo[b]thiophene :

The benzo[b]thiophene core extends conjugation, increasing aromatic stability and altering absorption/emission properties. The allyl group introduces alkenyl reactivity, enabling further functionalization (e.g., hydroboration) . - 2-Chloro-4-(4-methoxyphenyl)-5-trifluoromethylpyrimidine :

Replacing thiophene with pyrimidine shifts the heterocycle from 5-membered to 6-membered, reducing ring strain. The trifluoromethyl group introduces strong electron withdrawal, contrasting with the methoxy group’s electron donation .

Data Tables

Table 1: Structural and Reactivity Comparison of Thiophene Derivatives

Table 2: Heterocyclic Core Modifications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.